

An In-depth Technical Guide to 3-Bromo-4-methoxybenzenecarboximidamide

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Compound of Interest

Compound Name: 3-Bromo-4-methoxy-benzamidine

CAS No.: 687985-65-5

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-4-methoxybenzenecarboximidamide, a substituted benzamidine derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a robust synthesis protocol, physicochemical properties, and its potential as a bioactive molecule, grounded in the established significance of the benzamidine scaffold.

Chemical Identity and Structure

The nomenclature and structural representation of a compound are foundational to its scientific exploration.

IUPAC Name: 3-bromo-4-methoxybenzenecarboximidamide

Synonyms: **3-Bromo-4-methoxy-benzamidine**

Chemical Formula: C₈H₉BrN₂O

Molecular Weight: 230.08 g/mol

Canonical SMILES: COC1=C(C=C(C=C1)C(=N)N)Br

CAS Number: The hydrochloride salt of this compound is registered under CAS Number 126007-99-6. No CAS number for the free base has been definitively identified in the public domain.

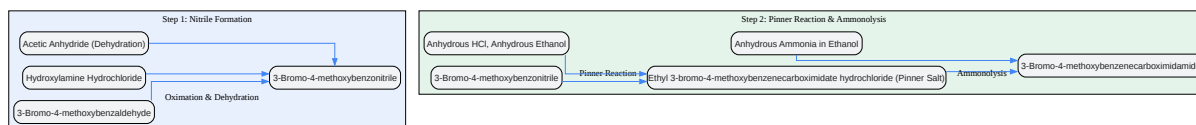
The structure, depicted below, features a benzene ring substituted with a bromine atom, a methoxy group, and a carboximidamide (amidine) group. The spatial arrangement and electronic properties of these substituents are critical determinants of the molecule's chemical reactivity and biological activity.

Figure 1: Chemical structure of 3-bromo-4-methoxybenzenecarboximidamide.

Synthesis Protocol: A Proposed Route via the Pinner Reaction

While a specific, peer-reviewed synthesis for 3-bromo-4-methoxybenzenecarboximidamide is not readily available in the literature, a reliable synthetic strategy can be devised based on the well-established Pinner reaction. This reaction transforms a nitrile into an imidate hydrochloride (a Pinner salt), which is then converted to the corresponding amidine upon treatment with ammonia.^[1]

The proposed two-step synthesis starts from the commercially available 3-bromo-4-methoxybenzaldehyde.



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Figure 2: Proposed two-step synthesis workflow for 3-bromo-4-methoxybenzenecarboximidamide.

Step 1: Synthesis of 3-Bromo-4-methoxybenzotrile

The conversion of an aldehyde to a nitrile is a standard organic transformation. A common method involves the formation of an oxime followed by dehydration.[2]

Materials:

- 3-Bromo-4-methoxybenzaldehyde
- Hydroxylamine hydrochloride
- A suitable base (e.g., sodium acetate or pyridine)
- A suitable solvent (e.g., ethanol or acetic acid)
- Dehydrating agent (e.g., acetic anhydride or thionyl chloride)

Experimental Protocol:

- Oxime Formation: Dissolve 3-bromo-4-methoxybenzaldehyde and a molar equivalent of hydroxylamine hydrochloride in a suitable solvent. Add a base to neutralize the HCl released

and drive the reaction to completion. The reaction is typically stirred at room temperature or with gentle heating until the starting aldehyde is consumed (monitored by TLC).

- Isolation of Oxime (Optional but Recommended): The intermediate oxime can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. This allows for purification before the dehydration step.
- Dehydration to Nitrile: The crude or purified oxime is treated with a dehydrating agent. For instance, refluxing the oxime in acetic anhydride is a common procedure.^[2]
- Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to hydrolyze any remaining acetic anhydride. The precipitated 3-bromo-4-methoxybenzoxime is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 3-Bromo-4-methoxybenzoxime

The Pinner reaction is the method of choice for converting the synthesized nitrile into the target amidine.^{[1][3]}

Materials:

- 3-Bromo-4-methoxybenzoxime
- Anhydrous ethanol
- Anhydrous hydrogen chloride (gas or generated in situ)
- Anhydrous diethyl ether
- Anhydrous ammonia (in a suitable solvent like ethanol)

Experimental Protocol:

- Formation of the Pinner Salt: A solution of 3-bromo-4-methoxybenzoxime in a minimal amount of anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution, or the solution is saturated with HCl generated from a suitable

source. The reaction must be kept strictly anhydrous to prevent the formation of the corresponding ester as a byproduct.[3] The reaction mixture is typically stirred at low temperature for several hours, and then allowed to stand, often at refrigerated temperatures, until the Pinner salt (ethyl 3-bromo-4-methoxybenzenecarboximidate hydrochloride) precipitates.

- **Isolation of the Pinner Salt:** The precipitated Pinner salt is collected by filtration under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. The salt is washed with anhydrous diethyl ether to remove any unreacted starting materials and dried under vacuum.
- **Ammonolysis to the Amidine:** The isolated Pinner salt is suspended in a solution of anhydrous ammonia in ethanol. The mixture is stirred at room temperature until the conversion to the amidine is complete (monitored by TLC or LC-MS).
- **Work-up and Purification:** The solvent is removed under reduced pressure. The resulting crude 3-bromo-4-methoxybenzenecarboximidamide can be purified by recrystallization or column chromatography to yield the final product. The product can be converted to its more stable hydrochloride salt by treatment with HCl in a suitable solvent.

Physicochemical Properties

Direct experimental data for 3-bromo-4-methoxybenzenecarboximidamide is limited. However, we can estimate its properties based on the data available for structurally similar compounds.

| Property | Estimated Value/Information | Basis for Estimation/Reference |
|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Melting Point | Likely a solid at room temperature. The melting point of the related 3-bromo-4-methoxybenzaldehyde is 47-53°C.[4] The introduction of the more polar amidine group would likely increase the melting point. | Comparison with structurally similar compounds.[4] |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like ethanol, methanol, and DMSO. The hydrochloride salt would exhibit significantly higher water solubility. | General solubility trends for organic compounds with similar functional groups. |
| pKa | The amidine group is basic, with a pKa of the conjugate acid typically in the range of 10-12. | General pKa values for benzamidines. |
| LogP | The calculated LogP for the related 3-bromo-4-hydroxybenzamide is 1.4.[5] The methoxy group in the target compound will slightly increase lipophilicity compared to the hydroxyl group. | Based on data for 3-bromo-4-hydroxybenzamide from PubChem.[5] |

Spectroscopic Characterization (Expected)

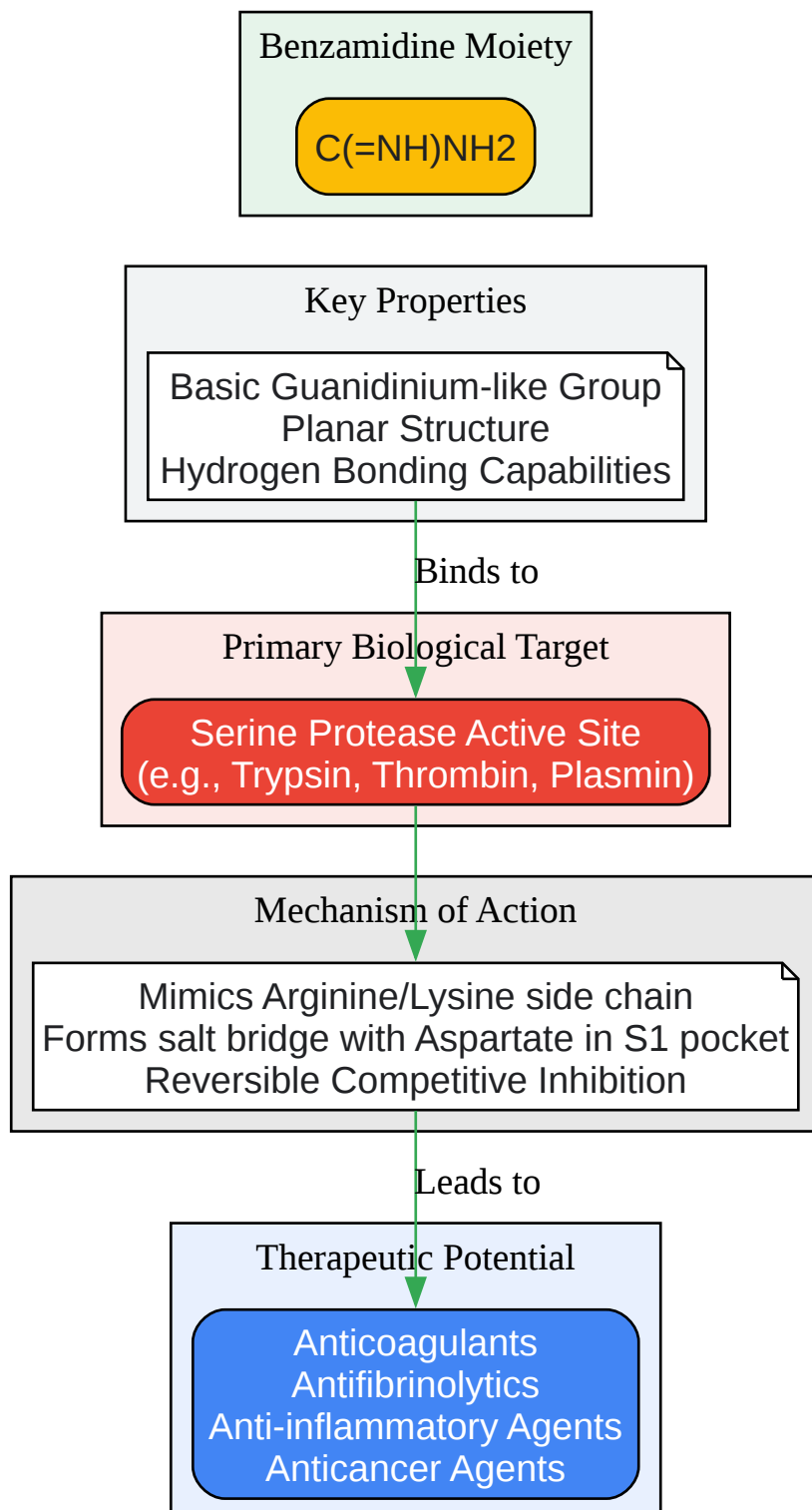
While specific spectra are not available, the following are the expected key features in the spectroscopic analysis of 3-bromo-4-methoxybenzenecarboximidamide:

- ^1H NMR:
 - A singlet for the methoxy protons (~3.9 ppm).
 - Signals in the aromatic region (6.9-7.8 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be consistent with a 1,2,4-trisubstituted ring.
 - Broad signals for the NH and NH₂ protons of the amidine group, which may be exchangeable with D₂O.
- ^{13}C NMR:
 - A signal for the methoxy carbon (~56 ppm).
 - Signals in the aromatic region (110-160 ppm), including the carbon bearing the bromine and the carbon bearing the methoxy group.
 - A signal for the amidine carbon (~165 ppm).
- IR Spectroscopy:
 - N-H stretching vibrations for the amidine group (3100-3500 cm⁻¹).
 - C=N stretching vibration (~1650 cm⁻¹).
 - C-O stretching for the methoxy group (~1250 cm⁻¹).
 - C-Br stretching in the fingerprint region.
- Mass Spectrometry:
 - The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Potential Applications in Drug Discovery

The benzamidine moiety is a well-recognized pharmacophore, particularly known for its ability to act as a reversible competitive inhibitor of serine proteases.^{[6][7]} These enzymes play

crucial roles in various physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and cancer progression.[8][9][10]



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Figure 3: The role of the benzamidine moiety as a serine protease inhibitor.

The structural features of 3-bromo-4-methoxybenzenecarboximidamide make it an interesting candidate for screening as a serine protease inhibitor:

- The Benzamidine "Warhead": This group is known to interact with the aspartate residue typically found at the bottom of the S1 specificity pocket of trypsin-like serine proteases, mimicking the natural substrates arginine or lysine.[7]
- Substituent Effects: The bromo and methoxy groups on the benzene ring can modulate the compound's potency and selectivity. These substituents influence the electronic properties of the aromatic ring and can engage in secondary interactions with the enzyme's surface, potentially leading to enhanced binding affinity and specificity for different proteases.[7]

Derivatives of benzamidine have been investigated for a range of therapeutic applications, including:

- Anticoagulants: By inhibiting thrombin or Factor Xa.[10]
- Anticancer agents: By targeting proteases involved in tumor invasion and metastasis.[8]
- Antimicrobial agents: As demonstrated by the activity of some benzamidine derivatives against periodontitis-causing bacteria.[11]

Therefore, 3-bromo-4-methoxybenzenecarboximidamide serves as a valuable scaffold for further chemical modification and biological evaluation in the pursuit of novel therapeutics.

Safety and Handling

While specific toxicity data for 3-bromo-4-methoxybenzenecarboximidamide is not available, it should be handled with the standard precautions for a novel chemical compound in a research setting.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

- Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For the proposed synthesis, appropriate precautions must be taken for all reagents, particularly anhydrous HCl and ammonia.

Conclusion

3-Bromo-4-methoxybenzenecarboximidamide is a substituted benzamidine with potential for applications in drug discovery, particularly as a serine protease inhibitor. While detailed experimental data on this specific molecule is sparse, its synthesis can be reliably achieved through established chemical transformations, most notably the Pinner reaction. This guide provides a comprehensive framework for its synthesis, characterization, and potential biological relevance, serving as a valuable resource for researchers in medicinal chemistry and related fields. Further investigation into the biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

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